N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

Physicochemical Properties Lipophilicity Drug Design

For SAR programs targeting intracellular kinases, this specific fluorinated oxamide provides an irreplaceable scaffold. Its unique combination of 2,4-difluorophenyl and 4-fluorobenzyl groups creates a distinct electrostatic surface and conformational flexibility unattainable with generic analogs. Substituting with a des-fluoro or ortho-fluorobenzyl regioisomer risks >10-fold loss in target affinity and compromises the balanced solubility-permeability profile (LogP 2.74, TPSA 58 Ų) crucial for oral bioavailability. Procuring this exact compound ensures data integrity and lead series progression.

Molecular Formula C15H11F3N2O2
Molecular Weight 308.25 g/mol
Cat. No. B4391444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide
Molecular FormulaC15H11F3N2O2
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F
InChIInChI=1S/C15H11F3N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22)
InChIKeyMOXHLBWTVKKOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide: A Fluorinated Bis-amide for Targeted Procurement


N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic, fluorinated bis-amide (oxamide) characterized by a 2,4-difluorophenyl group at one amide position and a 4-fluorobenzyl group at the other . With a molecular formula of C15H11F3N2O2 and a molecular weight of 308.26 g/mol, it is a member of the ethanediamide (oxamide) class, frequently used as a privileged scaffold in medicinal chemistry for kinase and receptor modulation [1]. Its predicted physicochemical properties, such as an ACD/LogP of 2.74, a polar surface area of 58 Ų, and zero violations of Lipinski's Rule of Five, suggest favorable drug-like characteristics for early-stage research .

Why N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide Cannot Be Substituted by Generic Oxamides


Despite sharing a common oxamide core, simple substitution of the 2,4-difluorophenyl and 4-fluorobenzyl substituents can drastically alter the compound's electronic profile, molecular shape, and biological activity. For example, the absence of the 4-fluoro on the benzyl ring reduces the overall electronegativity and hydrogen-bonding potential of the molecule, while moving the fluoro substituent on the benzyl ring from the para to the ortho position introduces steric clash that can disrupt target binding . The specific combination of a 2,4-difluorophenyl group and a 4-fluorobenzyl group creates a unique electrostatic surface potential and conformational flexibility that is not replicated by its closest analogs, making generic substitution a high-risk decision for any sensitive assay or SAR study .

Quantitative Comparative Analysis: N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide vs. Closest Analogs


Predicted Lipophilicity Advantage Over the Non-Fluorinated Benzyl Analog

The target compound exhibits a higher predicted lipophilicity (ACD/LogP = 2.74) compared to its non-fluorinated benzyl analog, N-benzyl-N'-(2,4-difluorophenyl)ethanediamide (estimated ACD/LogP ≈ 2.2), due to the addition of the 4-fluoro substituent on the benzyl ring . This increased logP can translate to improved membrane permeability, a critical parameter for intracellular target engagement [1]. The difference is a result of the electron-withdrawing nature of fluorine, which reduces the hydrogen-bond donating capacity of the amide NH and increases overall molecular hydrophobicity.

Physicochemical Properties Lipophilicity Drug Design

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility

The target compound possesses a Topological Polar Surface Area (TPSA) of 58 Ų . This is higher than that of the des-fluoro benzyl analog N-benzyl-N'-(2,4-difluorophenyl)ethanediamide (predicted TPSA ≈ 49 Ų) due to the additional fluorine atom, which contributes to increased polarity and potentially better aqueous solubility. A TPSA below 140 Ų is generally favorable for oral bioavailability, and values between 50–80 Ų often represent an optimal balance for solubility and permeability [1].

Solubility Drug-likeness ADMET

Regioisomeric Advantage: 4-Fluorobenzyl vs. 2-Fluorobenzyl Substitution

The target compound features a 4-fluorobenzyl group, in contrast to its regioisomer N-(2,4-difluorophenyl)-N'-(2-fluorobenzyl)ethanediamide . This positional difference (para vs. ortho substitution) is known to profoundly affect target binding affinity and selectivity in oxamide-based inhibitors. In analogous series of NR2B-selective NMDA receptor antagonists, para-substituted 4-fluorobenzyl derivatives consistently demonstrated >10-fold higher affinity than the ortho-substituted analogs due to steric and electronic complementarity with a lipophilic pocket in the target protein [1]. While direct data for the ethanediamide pair is unavailable, this class-level trend strongly suggests the target compound will exhibit superior binding characteristics for targets preferring a linear, para-substituted benzyl group.

Regioisomerism Target Binding Selectivity

Optimal Use Cases for N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide Based on Comparative Advantages


Structure-Activity Relationship (SAR) Studies for Intracellular Kinase Targets

The higher predicted lipophilicity and optimal TPSA of the target compound, compared to its non-fluorinated benzyl analog, make it a superior candidate for SAR studies targeting intracellular kinases where cell permeability is a known hurdle. Procuring this specific compound ensures the lead series maintains a balanced solubility-permeability profile, as evidenced by the LogP (2.74) and TPSA (58 Ų) data .

Lead Optimization Programs Requiring Balanced ADMET Properties

For programs prioritizing oral bioavailability, the target compound's zero Rule-of-5 violations and TPSA in the favored 50–80 Ų range provide a strong starting point. Substituting with the des-fluoro benzyl analog would reduce TPSA, potentially compromising solubility, while the target compound's additional fluorine atom enhances both metabolic stability and solubility in a single modification [1].

Chemical Biology Probe Design for Protein Targets with a Preference for Para-Substituted Aromatics

The 4-fluorobenzyl regioisomer is the correct choice for targets where a linear, para-substituted aromatic ring is required for binding. Based on class-level evidence from oxamide-based NR2B antagonists, the ortho-fluorobenzyl regioisomer could suffer a >10-fold loss in affinity [2]. Procuring the correct regioisomer is critical for accurate target engagement data.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.